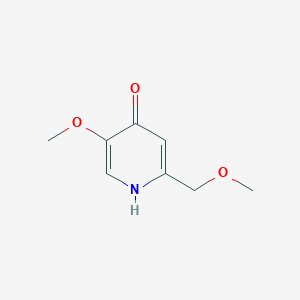![molecular formula C29H23Br2N3O B14153166 1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide CAS No. 488793-86-8](/img/structure/B14153166.png)
1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazacyclopenta[cd]azulene core, which is a fused ring system, and is substituted with bromophenyl and phenyl groups. The presence of bromine atoms and the carboxamide functional group contribute to its reactivity and potential utility in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the bromophenyl groups and the diazacyclopenta[cd]azulene core. This reaction requires a palladium catalyst, a base, and appropriate reaction conditions such as temperature and solvent choice .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
化学反应分析
Types of Reactions
1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms.
科学研究应用
1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide has several scientific research applications:
Material Science: Used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry:
Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
Catalysis: Can be used as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
作用机制
The mechanism of action of 1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide involves its interaction with molecular targets through its functional groups. The bromophenyl and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors involved in various biochemical pathways .
相似化合物的比较
Similar Compounds
- 1,4-bis(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide
- 1-(4-bromophenyl)-N-(2,5-dimethylphenyl)-3-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
Uniqueness
1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further functionalization
属性
CAS 编号 |
488793-86-8 |
|---|---|
分子式 |
C29H23Br2N3O |
分子量 |
589.3 g/mol |
IUPAC 名称 |
2,6-bis(4-bromophenyl)-N-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C29H23Br2N3O/c30-21-13-9-19(10-14-21)25-18-34-27(28(35)32-23-6-2-1-3-7-23)26(20-11-15-22(31)16-12-20)24-8-4-5-17-33(25)29(24)34/h1-3,6-7,9-16,18H,4-5,8,17H2,(H,32,35) |
InChI 键 |
PIWROEOHLGKUDP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2C(=CN3C2=C(C1)C(=C3C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14153083.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14153084.png)
![{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B14153087.png)
![2-[3-(Trimethylsilyl)propyl]decanoic acid](/img/structure/B14153089.png)
![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14153092.png)
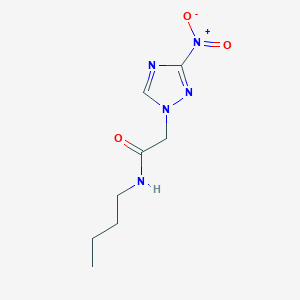
![(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol](/img/structure/B14153132.png)
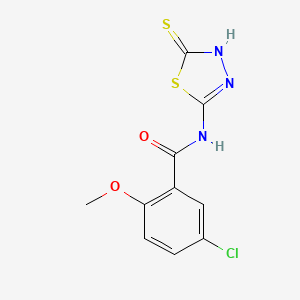
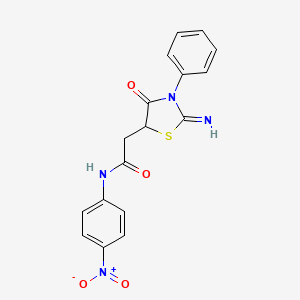
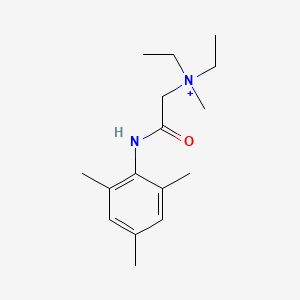
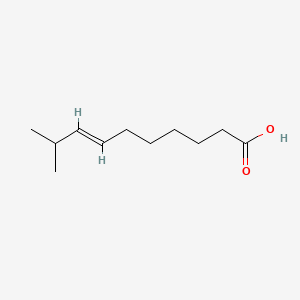
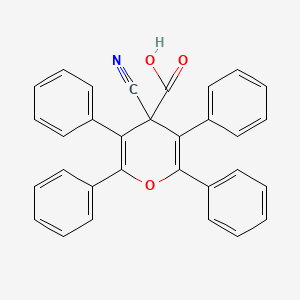
![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)
